2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide
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Description
2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Evaluation
One study focused on synthesizing and evaluating the antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds were found to be active against selected microbial species, indicating their potential in antimicrobial applications. The study suggests that modifications in the molecule structure could enhance antimicrobial activity while reducing cytotoxicity, making them suitable for biological screening and application trials (Gul et al., 2017).
Coordination Complexes and Antioxidant Activity
Another research effort synthesized pyrazole-acetamide derivatives to create Co(II) and Cu(II) coordination complexes. These complexes were characterized and analyzed for their antioxidant activity, demonstrating significant activity. This study underlines the importance of hydrogen bonding in self-assembly processes and their potential applications in developing antioxidants (Chkirate et al., 2019).
Enzyme Inhibitory Activity
Research on thiophene-based heterocyclic compounds, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, revealed their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). This indicates their potential in designing enzyme inhibitors for therapeutic applications (Cetin et al., 2021).
Properties
IUPAC Name |
2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-16(17-6-3-2-4-7-17)23-21(27)15-26-19(20-8-5-13-30-20)14-18(24-26)22(28)25-9-11-29-12-10-25/h2-8,13-14,16H,9-12,15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEQCPWGTDGXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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